molecular formula C11H7ClF6OS2 B14053865 1-(2,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one

1-(2,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one

Cat. No.: B14053865
M. Wt: 368.7 g/mol
InChI Key: RJXVMIOEYQAXJV-UHFFFAOYSA-N
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Description

1-(2,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one is a chemical compound characterized by the presence of trifluoromethylthio groups attached to a phenyl ring, along with a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one typically involves the introduction of trifluoromethylthio groups onto a phenyl ring, followed by the addition of a chloropropanone moiety. One common method involves the use of trifluoromethylthiolation reagents under specific reaction conditions to achieve the desired substitution on the phenyl ring. The chloropropanone moiety can then be introduced through a subsequent reaction step .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature controls to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

1-(2,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets through its functional groups. The trifluoromethylthio groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The chloropropanone moiety can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to inhibition or modification of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one is unique due to the combination of trifluoromethylthio groups and a chloropropanone moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological or chemical targets .

Properties

Molecular Formula

C11H7ClF6OS2

Molecular Weight

368.7 g/mol

IUPAC Name

1-[2,5-bis(trifluoromethylsulfanyl)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C11H7ClF6OS2/c12-4-3-8(19)7-5-6(20-10(13,14)15)1-2-9(7)21-11(16,17)18/h1-2,5H,3-4H2

InChI Key

RJXVMIOEYQAXJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)C(=O)CCCl)SC(F)(F)F

Origin of Product

United States

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